molecular formula C21H22ClFN4O B2391862 (4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride CAS No. 1189694-33-4

(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride

Cat. No. B2391862
CAS RN: 1189694-33-4
M. Wt: 400.88
InChI Key: YWLIZKVQBASQAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual ring systems (imidazole and piperazine), followed by the introduction of the fluorophenyl and p-tolyl groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and piperazine rings would give the molecule a certain degree of rigidity, while the fluorophenyl and p-tolyl groups could potentially engage in various types of intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the imidazole ring might be able to act as a nucleophile in certain reactions, while the fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Mechanism of Action

properties

IUPAC Name

[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-(4-methylphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O.ClH/c1-16-6-8-17(9-7-16)20(27)24-12-14-25(15-13-24)21-23-10-11-26(21)19-5-3-2-4-18(19)22;/h2-11H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLIZKVQBASQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(p-tolyl)methanone hydrochloride

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